molecular formula C27H22BrN5O2S2 B11530318 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B11530318
M. Wt: 592.5 g/mol
InChI Key: QIAYVADIJVHCMK-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a bromophenyl group, and a pyrazole moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s properties.

Scientific Research Applications

2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazole derivatives: Compounds with a pyrazole ring can exhibit similar pharmacological activities but may differ in their potency and selectivity.

    Bromophenyl derivatives: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of 2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H22BrN5O2S2

Molecular Weight

592.5 g/mol

IUPAC Name

2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C27H22BrN5O2S2/c1-17-25(26(35)33(32(17)2)21-6-4-3-5-7-21)31-24(34)16-36-27-30-22-13-12-20(14-23(22)37-27)29-15-18-8-10-19(28)11-9-18/h3-15H,16H2,1-2H3,(H,31,34)

InChI Key

QIAYVADIJVHCMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=CC=C(C=C5)Br

Origin of Product

United States

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